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molecular formula C5H9ClF3N B8485614 (3-Chloropropyl)(2,2,2-trifluoroethyl)amine

(3-Chloropropyl)(2,2,2-trifluoroethyl)amine

Cat. No. B8485614
M. Wt: 175.58 g/mol
InChI Key: JLWHQBUVDYUJFD-UHFFFAOYSA-N
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Patent
US09447084B2

Procedure details

Into a 250-mL round-bottom flask, was placed N-(3-chloropropyl)-2,2,2-trifluoroacetamide (6 g, 31.65 mmol, 1.00 equiv), tetrahydrofuran (30 mL), BH3/THF (80 mL). The resulting solution was stirred for 3 h at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 200 mL of H2O. The resulting solution was extracted with 4×100 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×100 mL of brine. The mixture was dried over anhydrous sodium sulfate. This resulted in 5 g (90%) of (3-chloropropyl)(2,2,2-trifluoroethyl)amine as a light yellow liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8].B.C1COCC1>O1CCCC1>[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][C:7]([F:10])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClCCCNC(C(F)(F)F)=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 h at 80° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 200 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 4×100 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 2×100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
This resulted in 5 g (90%) of (3-chloropropyl)(2,2,2-trifluoroethyl)amine as a light yellow liquid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCCCNCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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